molecular formula C10H17NO3 B13037947 Ethyl 4-carbamoylcyclohexanecarboxylate

Ethyl 4-carbamoylcyclohexanecarboxylate

Cat. No.: B13037947
M. Wt: 199.25 g/mol
InChI Key: GEVPGISNKLOEDQ-UHFFFAOYSA-N
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Description

Ethyl 4-carbamoylcyclohexanecarboxylate is an organic compound with the molecular formula C10H17NO3 It is a derivative of cyclohexane, featuring both an ester and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-carbamoylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of specialized equipment to maintain the necessary temperature and pressure conditions. The purity of the final product is ensured through various purification techniques, such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carbamoylcyclohexanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, amines, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 4-carbamoylcyclohexanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-carbamoylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxocyclohexanecarboxylate
  • Ethyl 2-oxocyclohexanecarboxylate
  • Ethyl 4-aminocyclohexanecarboxylate

Uniqueness

Ethyl 4-carbamoylcyclohexanecarboxylate is unique due to the presence of both an ester and a carbamoyl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Biological Activity

Ethyl 4-carbamoylcyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 213.26 g/mol
  • IUPAC Name : this compound

The structure of this compound features a cyclohexane ring substituted with carbamoyl and carboxylate groups, which are critical for its biological activity.

This compound exhibits various biological activities that can be attributed to its chemical structure:

  • Nitric Oxide Production : The compound has been shown to influence nitric oxide (NO) production, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation .
  • Anti-inflammatory Effects : Research indicates that it may enhance the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, suggesting a dual role in inflammation regulation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description References
Nitric Oxide SynthaseInvolved in the production of nitric oxide, a signaling molecule with diverse functions
Anti-inflammatoryModulates the synthesis of pro-inflammatory cytokines
Antiviral PotentialMay disrupt viral assembly processes, particularly in the context of hepatitis B virus (HBV)
Enzyme InhibitionPotential inhibitors for enzymes involved in metabolic pathways and disease progression

Case Studies and Research Findings

  • Antiviral Activity Against HBV :
    A study demonstrated that derivatives similar to this compound showed significant antiviral activity against HBV by modulating capsid assembly and disrupting viral replication processes .
  • Inflammation Modulation :
    In vitro studies have shown that compounds related to this compound can enhance the production of inflammatory mediators, indicating their potential use in managing inflammatory diseases .
  • Enzyme Inhibition Studies :
    Various studies have reported that similar compounds can inhibit enzymes such as mutant isocitrate dehydrogenase (IDH), which is implicated in several cancers. This suggests a potential therapeutic application in oncology .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 4-carbamoylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H2,11,12)

InChI Key

GEVPGISNKLOEDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)C(=O)N

Origin of Product

United States

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